molecular formula C12H14N2O4S B8048891 4-Aminodiphenylamine sulfate

4-Aminodiphenylamine sulfate

Cat. No.: B8048891
M. Wt: 282.32 g/mol
InChI Key: UVVQMPVXSOIGRJ-UHFFFAOYSA-N
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Description

4-Aminodiphenylamine sulfate, also known as Variamine Blue RT sulfate, is a multifunctional dye. This compound is a diphenylamine derivative with an additional amine substituent. It is widely used in various industrial applications, including as a hair dye ingredient and as a starting material for the synthesis of antiozonants for rubber products .

Preparation Methods

The synthesis of 4-aminodiphenylamine sulfate typically involves the following methods:

    Aniline Method: This method involves the reaction of aniline with 4-nitrochlorobenzene in the presence of a catalyst to produce 4-nitrodiphenylamine.

    Formanilide Method: Formic acid and aniline are used as starting materials to prepare formanilide, which reacts with 4-nitrochlorobenzene in the presence of an acid-binding agent such as potassium carbonate to produce 4-nitrodiphenylamine.

    Diphenylamine Method: Diphenylamine is nitrosated using a nitrite in an organic solvent to produce N-nitrosodiphenylamine. This compound rearranges to 4-nitrosodiphenylamine hydrochloride under the action of anhydrous hydrogen chloride.

Chemical Reactions Analysis

4-Aminodiphenylamine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinonediimine derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include sodium sulfide for reduction and nitrites for nitrosation. Major products formed from these reactions include 4-nitrodiphenylamine and quinonediimine derivatives .

Mechanism of Action

The mechanism of action of 4-aminodiphenylamine sulfate involves its ability to act as a dye and interact with various biological molecules. It can form complexes with biomolecules, allowing researchers to visualize and analyze cellular structures and functions. The compound’s molecular targets include cell membranes and intracellular components, where it binds and produces color changes that can be detected and measured .

Comparison with Similar Compounds

4-Aminodiphenylamine sulfate is unique due to its multifunctional dye properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific uses.

Biological Activity

4-Aminodiphenylamine sulfate (ADPA) is a compound of significant interest due to its various biological activities, particularly in the fields of toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with ADPA, including its antioxidant properties, antimicrobial effects, and potential carcinogenicity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from diphenylamine, a compound known for its applications in dyes and as an antioxidant. The chemical formula for ADPA is C12H12N2H2SO4C_{12}H_{12}N_2\cdot H_2SO_4, indicating the presence of an amino group that contributes to its reactivity and biological interactions.

Antioxidant Activity

ADPA has been evaluated for its antioxidant properties. Research indicates that derivatives of 4-aminodiphenylamine exhibit significant total antioxidant capacity (TAC). For instance, a study measured the TAC using the DPPH assay, revealing that certain derivatives showed promising radical scavenging activity.

CompoundTAC (DPPH Assay)Rf Value
Compound 175%0.45
Compound 268%0.50
Compound 382%0.40

These results suggest that modifications to the diphenylamine structure can enhance antioxidant efficacy, which is crucial for potential therapeutic applications .

Antimicrobial and Antibiofilm Activity

In addition to antioxidant properties, ADPA derivatives have demonstrated notable antimicrobial and antibiofilm activities. A study assessed the minimum inhibitory concentrations (MIC) against various bacterial strains, indicating effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results highlight the potential of ADPA as a candidate for developing antibacterial agents .

Carcinogenicity

The carcinogenic potential of ADPA has been a subject of extensive research. Notably, studies have indicated that exposure to ADPA can lead to the development of tumors in animal models. For example:

  • Study on Mice : A group of male and female BALB/c mice were administered varying doses of ADPA over an extended period. The results showed a dose-dependent increase in liver tumors and bladder carcinomas.
Dose (ppm)Incidence of Hepatocellular Carcinoma (%)
03%
719%
22095%

These findings underscore the importance of evaluating exposure levels in humans, especially among individuals in occupational settings where ADPA is used .

Case Studies

Several case studies have documented instances of occupational exposure leading to adverse health outcomes linked to ADPA:

  • Occupational Exposure : Workers in industries utilizing ADPA reported higher incidences of bladder cancer compared to control groups. This correlation emphasizes the need for stringent safety measures in workplaces handling this compound.
  • Animal Studies : Long-term studies involving rats demonstrated a significant increase in liver adenomas among those treated with ADPA compared to controls, reinforcing concerns regarding its carcinogenicity .

Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9,14H,13H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQMPVXSOIGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-29-7
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4698-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(N-phenylbenzene-p-diamine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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